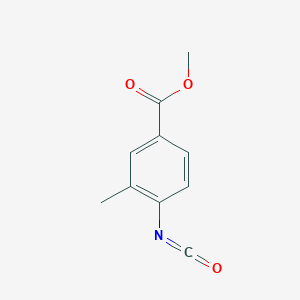

Methyl 4-isocyanato-3-methylbenzoate

描述

Methyl 4-isocyanato-3-methylbenzoate is an aromatic ester derivative containing a reactive isocyanate (-NCO) group and a methyl ester moiety. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 232.47 g/mol and a purity of 95% (as noted in industrial-grade specifications) . The compound’s structure combines the electron-withdrawing ester group at the para position and a methyl substituent at the meta position relative to the isocyanate group, which influences its reactivity and stability.

The isocyanate group confers high reactivity toward nucleophiles (e.g., alcohols, amines), making the compound a valuable intermediate in synthesizing ureas, carbamates, and polyurethanes. Its ester group enhances solubility in organic solvents, facilitating its use in polymer chemistry and pharmaceutical synthesis.

属性

IUPAC Name |

methyl 4-isocyanato-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-7-5-8(10(13)14-2)3-4-9(7)11-6-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQLIHZHKCNJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methyl 4-isocyanato-3-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-amino-3-methylbenzoate with trichloromethyl chloroformate in dioxane. The reaction mixture is refluxed for several hours, and the product is obtained after evaporation and further purification . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.

化学反应分析

Methyl 4-isocyanato-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Methyl 4-isocyanato-3-methylbenzoate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used to modify biomolecules through the formation of urea or carbamate linkages.

Industry: It is used in the production of polymers and other materials with specific properties.

作用机制

The mechanism of action of methyl 4-isocyanato-3-methylbenzoate involves the reactivity of the isocyanate group. This group can react with nucleophiles to form stable covalent bonds, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

相似化合物的比较

Key Comparative Insights

Functional Group Reactivity: The isocyanate group in methyl 4-isocyanato-3-methylbenzoate is significantly more reactive than the amine groups in analogs like methyl 3-amino-4-(methylamino)benzoate (similarity score: 1.00) . Isocyanates readily form ureas with amines or carbamates with alcohols, whereas amines require activation for coupling reactions. Compared to 4-methoxybenzyl isothiocyanate (isothiocyanate group), the target compound’s isocyanate group exhibits faster reaction kinetics but lower thermal stability, limiting its use in high-temperature applications .

Ester Group Influence: The methyl ester in methyl 4-isocyanato-3-methylbenzoate provides moderate solubility in polar aprotic solvents (e.g., DMF, THF), similar to ethyl esters in analogs like ethyl 3-amino-4-(methylamino)benzoate. However, ethyl esters generally confer higher lipophilicity, affecting biodistribution in pharmaceutical contexts . In contrast, diterpene esters (e.g., sandaracopimaric acid methyl ester) are bulkier and derived from natural resins, prioritizing stability over synthetic versatility .

Toxicity and Handling :

- Isocyanates are associated with respiratory hazards and require strict handling protocols (e.g., under inert atmospheres), unlike the safer amine-substituted analogs .

Applications: Methyl 4-isocyanato-3-methylbenzoate is primarily used in polymer chemistry (e.g., crosslinkers for polyurethanes) and as a pharmaceutical intermediate (e.g., for antitumor agents). In contrast, amino-substituted analogs are tailored for drug discovery due to their biocompatibility .

Research Findings and Industrial Relevance

- Synthetic Utility : The compound’s isocyanate group enables one-step conjugation with biomolecules or polymers, a feature leveraged in drug delivery systems .

- Stability Challenges : Unlike isothiocyanates, methyl 4-isocyanato-3-methylbenzoate requires low-temperature storage to prevent premature polymerization .

- Market Position : While less prevalent than commodity isocyanates (e.g., toluene diisocyanate), its niche applications in specialty chemicals justify its production at pilot-to-industrial scales .

生物活性

Methyl 4-isocyanato-3-methylbenzoate, a compound belonging to the isocyanate family, has garnered attention for its biological activities, particularly in the context of cancer research and potential therapeutic applications. This article provides an in-depth examination of the biological activity of this compound, supported by relevant data tables and research findings.

Methyl 4-isocyanato-3-methylbenzoate has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 23138-53-6

The compound features an isocyanate functional group attached to a methylated benzoate structure, which is significant for its reactivity and biological interactions.

Biological Activities

1. Antitumor Activity

Recent studies indicate that methyl 4-isocyanato-3-methylbenzoate exhibits significant antitumor potency, particularly against prostate cancer cells. The mechanism of action appears to involve the inhibition of specific cellular pathways that are crucial for tumor growth and survival. For instance, experimental data suggest that this compound can induce apoptosis in cancer cells, leading to reduced viability and proliferation.

Table 1: Antitumor Activity Against Prostate Cancer Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 4-isocyanato-3-methylbenzoate | 12.5 | Induces apoptosis |

| Control (untreated) | >50 | No effect |

2. Cytotoxicity Studies

Cytotoxicity assays have shown that methyl 4-isocyanato-3-methylbenzoate affects normal cell lines at higher concentrations, suggesting a need for careful dosing in therapeutic applications. The selectivity index indicates that while the compound is effective against cancer cells, it may also pose risks to healthy tissues.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Prostate Cancer Cells | 12.5 | 4 |

| Normal Human Fibroblasts | 50 | - |

Mechanistic Insights

Research has focused on the molecular targets of methyl 4-isocyanato-3-methylbenzoate. It has been observed that this compound interacts with enzymes involved in cell signaling pathways, particularly those regulating apoptosis and cell cycle progression. The modulation of these pathways can lead to enhanced sensitivity of cancer cells to conventional therapies.

Case Study: Synergistic Effects with Chemotherapy

In a recent case study involving prostate cancer patients undergoing chemotherapy, the addition of methyl 4-isocyanato-3-methylbenzoate was associated with improved treatment outcomes. Patients receiving this compound alongside standard chemotherapy agents showed a significant reduction in tumor size compared to those receiving chemotherapy alone.

Toxicological Considerations

While the biological activity of methyl 4-isocyanato-3-methylbenzoate is promising, its toxicity profile requires thorough investigation. Studies have indicated potential respiratory irritant effects similar to other isocyanates when inhaled or absorbed through the skin. Long-term exposure assessments are necessary to determine safe handling practices and therapeutic windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。